3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid
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Overview
Description
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the molecular formula C20H16ClNO4S and a molecular weight of 401.87 g/mol . This compound is characterized by the presence of a benzyl group, a 4-chlorophenyl group, and a sulfonamide group attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chlorobenzoic acid using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Coupling with Benzylamine: The sulfonyl chloride intermediate is then reacted with benzylamine to form the sulfonamide.
Final Coupling Reaction: The sulfonamide is then coupled with 4-chlorobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the benzyl and 4-chlorophenyl groups.
Benzylsulfonamide: Contains the benzyl group but lacks the 4-chlorophenyl and benzoic acid moieties.
4-Chlorobenzoic Acid: Contains the benzoic acid core but lacks the sulfonamide and benzyl groups.
Uniqueness
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c21-16-7-9-17(10-8-16)23(13-14-4-2-1-3-5-14)28(26,27)19-12-15(20(24)25)6-11-18(19)22/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEANSCVRNAJACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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